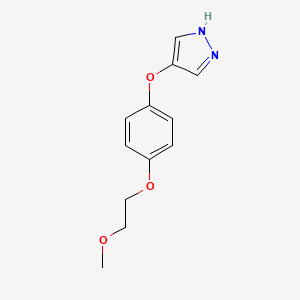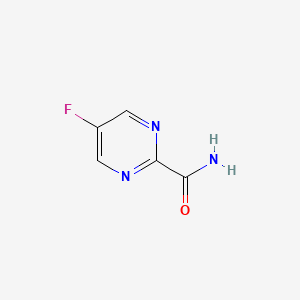
2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with two fluorine atoms and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of 3,5-Difluoropyridine: This can be achieved through the fluorination of pyridine using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) to yield a mixture of 2-fluoropyridine and 2,6-difluoropyridine.
Cyclization to Form Triazole Ring: The 3,5-difluoropyridine can then undergo a cyclization reaction with azides to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as Bu4N+F− in DMF at room temperature can be used for substitution reactions.
Cyclization: Copper(I) catalysts are commonly used for the cyclization reactions involving azides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Applications De Recherche Scientifique
2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides due to its biological activity.
Mécanisme D'action
The mechanism of action of 2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, while the triazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes and receptors, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler analog with only one fluorine atom on the pyridine ring.
3,5-Difluoropyridine: Lacks the triazole ring but has similar electronic properties due to the presence of two fluorine atoms.
2-(3,5-Difluoropyridin-2-yl)methanol: Another derivative with a hydroxyl group instead of the triazole ring.
Uniqueness
2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the fluorinated pyridine ring and the triazole ring. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H4F2N4O2 |
|---|---|
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
2-(3,5-difluoropyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4F2N4O2/c9-4-1-5(10)7(11-2-4)14-12-3-6(13-14)8(15)16/h1-3H,(H,15,16) |
Clé InChI |
HILLRJKKCDRHCM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1F)N2N=CC(=N2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


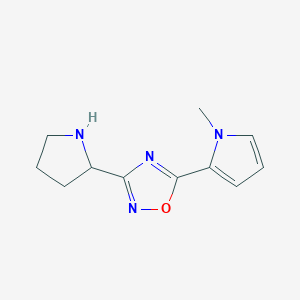

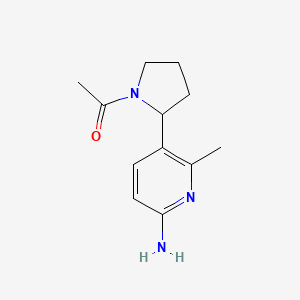
![[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL](/img/structure/B11801612.png)
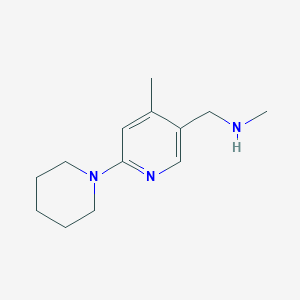


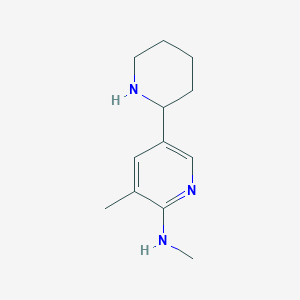
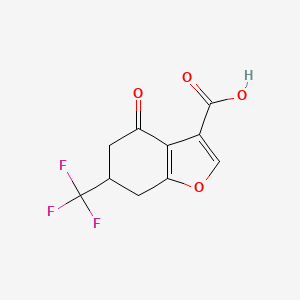
![tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)
